Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methylthio, phenylamino, and ethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction.
Phenylamino Substitution: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium dichromate in an acidic medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium dichromate in aqueous perchloric acid medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde.
Reduction: Corresponding reduced derivatives of the compound.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an ethyl ester group and a methylthio group, along with a phenylamino ethoxy side chain. This unique structure contributes to its biological activity, particularly as a potential inhibitor of specific kinases involved in cancer progression.
Research indicates that compounds similar to this compound often function as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell division and apoptosis. The inhibition of these enzymes can disrupt cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Wee1 Kinase : This compound has been identified as a potential Wee1 kinase inhibitor. Wee1 is crucial for regulating the cell cycle; its inhibition can lead to uncontrolled cell division in cancer cells .
- Impact on Cell Cycle : By interfering with the phosphorylation processes regulated by kinases, this compound may induce cell cycle arrest in cancer cells, promoting apoptosis.
Anticancer Properties
The primary focus of research on this compound is its anticancer potential. Studies have shown promising results in various cancer models:
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit:
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including those similar to this compound, evaluating their efficacy against cancer cell lines. Results indicated that modifications in the side chains significantly affected potency .
- Comparative Studies : Research comparing the activity of this compound with established anticancer agents revealed that it could enhance the effects of traditional therapies when used in combination treatments .
- Clinical Implications : Ongoing clinical trials are exploring the efficacy of kinase inhibitors like this compound in combination with existing chemotherapy regimens to improve patient outcomes .
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-(2-anilinoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O3S/c1-3-21-15(20)13-11-18-16(23-2)19-14(13)22-10-9-17-12-7-5-4-6-8-12/h4-8,11,17H,3,9-10H2,1-2H3 |
InChI Key |
ZCTXJLAFLOOZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OCCNC2=CC=CC=C2)SC |
Origin of Product |
United States |
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